Gastrointestinal Stability: Myricitrin Demonstrates Superior Stability Compared to Myricetin and Dihydromyricetin
In a head-to-head in vitro investigation of gastrointestinal stability under simulated physiological conditions, myricitrin (MYT) demonstrated superior stability compared to both myricetin (MYR) and dihydromyricetin (DMY). The stability order was established as MYT > DMY > MYR. All three flavonoids remained stable in simulated gastric fluid and buffer solutions at pH 1.2, but underwent pseudo-first-order kinetic degradation in simulated intestinal fluid and buffer solutions at pH 6.8 [1]. This differential stability profile has direct implications for oral formulation development and in vivo experimental design.
| Evidence Dimension | Gastrointestinal stability ranking |
|---|---|
| Target Compound Data | MYT (myricitrin): Highest stability |
| Comparator Or Baseline | DMY (dihydromyricetin): Intermediate stability; MYR (myricetin): Lowest stability |
| Quantified Difference | MYT > DMY > MYR (rank order); stable in pH 1.2 gastric conditions; degrades with pseudo-first-order kinetics in pH 6.8 intestinal conditions |
| Conditions | In vitro simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and buffer solutions with and without pepsin/pancreatin enzymes |
Why This Matters
Superior gastrointestinal stability of myricitrin relative to myricetin and dihydromyricetin reduces pre-absorptive degradation, enabling more reliable oral dosing in animal studies and reducing formulation complexity compared to the more labile aglycone.
- [1] Xiang D, Wang C, Wang W, et al. Gastrointestinal stability of dihydromyricetin, myricetin, and myricitrin: an in vitro investigation. Int J Food Sci Nutr. 2017;68(6):713-721. View Source
